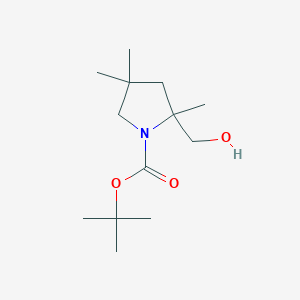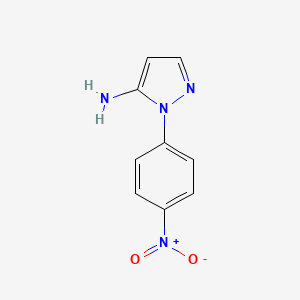
N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and evaluated for their biological properties, such as anticancer activity and receptor antagonism.
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that yield novel derivatives with specific substituents on the core scaffold. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol has been reported, which involves the use of various spectroscopic techniques for characterization, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis and characterization of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide as well.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of an acetamide scaffold that is substituted with various aryl groups. The influence of these substituents, such as methoxyphenyl groups, on the biological activity is significant. Computational models are often used to identify pharmacophoric elements that confer selectivity and potency to the compounds . These models and structure-activity relationships would be relevant to understanding the molecular structure and potential biological targets of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically include the formation of acetamide linkages and the introduction of aryl substituents through various chemical transformations. The reactivity of the core scaffold and the substituents would dictate the conditions under which these reactions occur. The specific reactions for the synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide are not detailed in the provided papers, but similar synthetic strategies are likely to be employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogens, methoxy groups, and the acetamide moiety would affect properties like solubility, melting point, and stability. The compounds' lipophilicity, which is crucial for their potential as drug candidates, can be modulated by the nature of the substituents on the aromatic rings. The papers provided do not offer specific data on the physical and chemical properties of the compound , but similar compounds have been evaluated for their cytotoxicity, indicating that these properties are conducive to biological testing .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The compound belongs to a class of chemicals often studied for their potential in medicinal chemistry. For instance, the synthesis of novel derivatives such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has been explored, showing significant anti-inflammatory activity in certain derivatives. This indicates the potential of this compound's framework for developing anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).
Pharmacokinetics and Disposition
The pharmacokinetics and disposition of related thiouracil derivatives, such as PF-06282999, have been extensively studied. These compounds, sharing a similar chemical motif, exhibit characteristics like resistance to metabolic turnover and moderate plasma protein binding, highlighting the significance of their physicochemical properties in determining their pharmacokinetic profiles. Such studies are crucial for predicting human pharmacokinetics and understanding the elimination mechanisms of these compounds, which is essential for their development as therapeutic agents (Jennifer Q. Dong et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-28-17-7-6-14(8-16(17)21)23-18(26)9-15-10-19(27)25-20(24-15)29-11-12-2-4-13(22)5-3-12/h2-8,10H,9,11H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWRAAQDWGUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)



![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)


![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)
![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)
